molecular formula C16H16N2O4 B186877 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide CAS No. 849-82-1

4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No. B186877
CAS RN: 849-82-1
M. Wt: 300.31 g/mol
InChI Key: IUXDXIZZWGDSQY-UHFFFAOYSA-N
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Description

4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide is a chemical compound with the molecular formula C23H22N2O3 . It falls under the class of benzohydrazides and exhibits interesting properties due to its structural features. The compound consists of a benzene ring with two methoxy groups and a hydrazide functional group attached to it.



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-methoxybenzoyl chloride with benzohydrazide . The benzoyl chloride reacts with the hydrazide group, leading to the formation of the target compound. The reaction can be represented as follows:


4-methoxybenzoyl chloride+benzohydrazide4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide\text{4-methoxybenzoyl chloride} + \text{benzohydrazide} \rightarrow \text{4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide}



Molecular Structure Analysis

The molecular structure of 4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide consists of the following components:



  • A central benzene ring.

  • Two methoxy groups (-OCH3 ) attached to the benzene ring.

  • A hydrazide functional group (-CONHNH2 ) linked to the benzene ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Acylation Reactions : Due to the presence of the benzoyl group, it can undergo acylation reactions with nucleophiles.

  • Hydrazide Reactions : The hydrazide group can react with carbonyl compounds to form hydrazones.

  • Reductive Amination : The compound can be converted to its corresponding amine by reducing the hydrazide group.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : It may be soluble in organic solvents due to its aromatic nature.

  • Color : The compound could exhibit a color (e.g., yellow, white) based on its structure.


Scientific Research Applications

Synthesis and Antimicrobial Activities

4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide is a compound involved in the synthesis of various derivatives with potential antimicrobial applications. For instance, a series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moieties were synthesized and showed significant antibacterial and antifungal activities against tested strains (Kumar et al., 2013). Additionally, derivatives like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide have been reported for their analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).

Structural and Molecular Studies

Structural studies of compounds related to 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide have been conducted to understand their molecular configurations and interactions. For instance, (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate was synthesized, and its structure was analyzed, revealing important details about its molecular configuration (Cao, 2009).

Synthesis Processes and Characterization

The synthesis processes of derivatives of 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide have been extensively studied. These processes involve various reaction stages and yield compounds with diverse properties. For example, the synthesis of N'-benzylidenebenzohydrazide and N'-(4-methoxybenzylidene)benzohydrazide through condensation reactions demonstrated the versatility of this compound in chemical synthesis (Suzana et al., 2022).

Applications in Biological Activities

Derivatives of 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide have been studied for their potential biological activities. Compounds such as Schiff base derivatives have shown notable biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. These studies highlight the compound's potential in biomedical research and drug development (Sirajuddin et al., 2013).

Anticancer Potential

Research has indicated the potential anticancer properties of 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide derivatives. For example, novel Eugenol derivatives synthesized from 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide showed significant anticancer activity against breast cancer cells (Alam, 2022).

Safety And Hazards

As with any chemical compound, safety precautions are essential:



  • Toxicity : Assess the toxicity profile through appropriate studies.

  • Handling : Use proper protective equipment when handling this compound.

  • Storage : Store it in a cool, dry place away from direct sunlight.


Future Directions

Future research could explore the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize derivatives to enhance specific properties.

  • Structural Modifications : Explore modifications to improve solubility or stability.


properties

IUPAC Name

4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)15(19)17-18-16(20)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXDXIZZWGDSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293324
Record name 1,2-Bis(4-methoxybenzoyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-methoxybenzoyl)hydrazine

CAS RN

849-82-1
Record name NSC88632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-methoxybenzoyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Abbas, B Ali, KM Khan, J Iqbal, S ur Rahman… - Bioorganic …, 2019 - Elsevier
Benzohydrazide derivatives 1–43 were synthesized via “one-pot” reaction and structural characterization of these synthetic derivatives was carried out by different spectroscopic …
Number of citations: 20 www.sciencedirect.com
Y Du, Z Wan, L Chen, L Wu - Journal of Molecular Structure, 2019 - Elsevier
A solvent-free solid state method has been developed to synthesize three series of substituted azole derivatives (including 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole) in high …
Number of citations: 7 www.sciencedirect.com
A Nasier, X Chang, C Guo - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient and valuable N–N dimerization reaction of N-alkoxyamides is reported under undivided electrolytic conditions. This electrochemical strategy provides a powerful way to …
Number of citations: 6 pubs.acs.org

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